molecular formula C9H12Cl2N2S B2948145 2-(1,3-Benzothiazol-6-yl)ethanamine;dihydrochloride CAS No. 2416234-40-5

2-(1,3-Benzothiazol-6-yl)ethanamine;dihydrochloride

Cat. No.: B2948145
CAS No.: 2416234-40-5
M. Wt: 251.17
InChI Key: CNYXOGURTWBJEQ-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-6-yl)ethanamine;dihydrochloride is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound is a derivative of benzothiazole, an aromatic heterocyclic compound with a benzene ring fused to a thiazole ring . Benzothiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, biochemistry, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzothiazole derivatives, including 2-(1,3-Benzothiazol-6-yl)ethanamine;dihydrochloride, can be achieved through various synthetic pathways. Common methods include:

    Condensation Reactions: Condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides under microwave irradiation or other conditions.

    Cyclization Reactions: Cyclization of thioamides or carbon dioxide (CO2) as raw materials.

    Base-Promoted Intramolecular C–S Bond Coupling: This method involves the use of N-substituted-N-(2-halophenyl)thioureas, O-substituted-N-(2-halophenyl)carbamothioates, or N-(2-halophenyl)thioamides in the presence of a base in dioxane.

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve scalable and efficient synthetic routes such as one-pot multicomponent reactions, molecular hybridization techniques, and microwave irradiation . These methods are designed to maximize yield and minimize waste, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzothiazol-6-yl)ethanamine;dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: Oxidation reactions can modify the functional groups attached to the benzothiazole ring.

    Reduction: Reduction reactions can be used to reduce nitro groups to amines or other functional groups.

    Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different substituents onto the benzothiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but often involve solvents such as dioxane, dimethylformamide (DMF), and various bases or acids .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted benzothiazole derivatives .

Scientific Research Applications

2-(1,3-Benzothiazol-6-yl)ethanamine;dihydrochloride has a wide range of scientific research applications, including:

    Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activity, including anti-cancer, anti-bacterial, and anti-inflammatory properties.

    Biochemistry: The compound is used as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: Benzothiazole derivatives are used as accelerators in the sulfur vulcanization of rubber, as well as in the production of dyes and pigments.

    Biological Research: The compound is used in various biological studies to investigate its effects on cellular processes and pathways.

Mechanism of Action

The mechanism of action of 2-(1,3-Benzothiazol-6-yl)ethanamine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activity and affecting various cellular processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anti-cancer effects. The exact molecular targets and pathways depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(1,3-Benzothiazol-6-yl)ethanamine;dihydrochloride include other benzothiazole derivatives such as:

    1,3-Benzothiazole: The parent compound with a benzene ring fused to a thiazole ring.

    2-Mercaptobenzothiazole: A derivative used as a vulcanization accelerator in the rubber industry.

    Riluzole: A drug containing a benzothiazole moiety used in the treatment of amyotrophic lateral sclerosis (ALS).

Uniqueness

This compound is unique due to its specific structure and potential biological activity. Its ethanamine side chain and dihydrochloride salt form contribute to its distinct properties and applications in scientific research. Compared to other benzothiazole derivatives, it may offer unique advantages in terms of solubility, stability, and biological activity.

Properties

IUPAC Name

2-(1,3-benzothiazol-6-yl)ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2S.2ClH/c10-4-3-7-1-2-8-9(5-7)12-6-11-8;;/h1-2,5-6H,3-4,10H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFQMBJIWYZZUNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CCN)SC=N2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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